molecular formula C8H3FIN3 B1402754 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile CAS No. 1346446-95-4

5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Cat. No.: B1402754
CAS No.: 1346446-95-4
M. Wt: 287.03 g/mol
InChI Key: PWBYLJNSRUKWSM-UHFFFAOYSA-N
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Description

5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a heterocyclic compound with the molecular formula C8H3FIN3 and a molecular weight of 287.03 g/mol This compound is characterized by the presence of fluorine, iodine, and a nitrile group attached to a pyrrolopyridine core

Scientific Research Applications

5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

According to Sigma-Aldrich, this compound is classified as Acute Tox. 4 Oral - Eye Dam. 1. The hazard statements include H302 - Harmful if swallowed, and H318 - Causes serious eye damage. The precautionary statements include P280 - Wear protective gloves/protective clothing/eye protection/face protection, and P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Biochemical Analysis

Biochemical Properties

5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, affecting their function and activity. For instance, this compound has been shown to interact with glutamate-gated chloride channels (GluCl) in parasitic nematodes, leading to their death . The interaction between this compound and GluCl involves the formation of hydrogen bonds, which stabilize the compound within the binding site and enhance its inhibitory effect.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to reduce cell migration and invasion, indicating its potential as an anti-cancer agent . Additionally, it can induce apoptosis in parasitic nematodes by forming large vacuoles within the cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as GluCl, through hydrogen bonding and other non-covalent interactions . These interactions lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in changes in gene expression and cellular function. The presence of fluorine and iodine atoms in the compound’s structure enhances its binding affinity and specificity for target biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained inhibition of cellular processes and prolonged effects on cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and pathways without causing significant toxicity. At higher doses, it may induce toxic or adverse effects, such as cellular damage and apoptosis . The threshold for these effects depends on the specific animal model and the duration of exposure.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux and alter metabolite levels within cells. For instance, it has been shown to inhibit the activity of certain enzymes involved in the synthesis of nucleotides and amino acids, leading to changes in cellular metabolism . The presence of fluorine and iodine atoms in the compound’s structure can also influence its metabolic stability and degradation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and accumulate in specific cellular compartments . The distribution of this compound within tissues depends on its affinity for different transporters and binding proteins, as well as its physicochemical properties.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within cells, where it exerts its activity . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect cellular respiration and energy production.

Preparation Methods

The synthesis of 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile typically involves organic synthesis techniques. One common method includes the halogenation of pyrrolopyridine derivatives, where fluorine and iodine atoms are introduced into the pyrrolopyridine ring . The reaction conditions often involve the use of halogenating agents such as N-iodosuccinimide (NIS) and Selectfluor. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and higher yields.

Chemical Reactions Analysis

5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile undergoes various chemical reactions, including:

Comparison with Similar Compounds

5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile can be compared with other similar compounds, such as:

  • 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
  • 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine
  • 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

These compounds share similar structural features but differ in the position and type of substituents, which can influence their chemical reactivity and biological activity .

Properties

IUPAC Name

5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3FIN3/c9-5-2-12-8-7(4(5)1-11)6(10)3-13-8/h2-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBYLJNSRUKWSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=CN=C2N1)F)C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3FIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001192787
Record name 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 5-fluoro-3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001192787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346446-95-4
Record name 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 5-fluoro-3-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346446-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 5-fluoro-3-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001192787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
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Reactant of Route 6
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